1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene
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Overview
Description
Compounds like “1-(Bromomethyl)-4-methoxy-2,3-dimethylbenzene” belong to the class of organic compounds known as aromatic hydrocarbons. They are characterized by a benzene ring structure carrying different functional groups .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a hydrogen atom in the benzene ring is replaced by another atom or group of atoms .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific functional groups attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Regioselective Bromination and Derivative Synthesis
- Synthesis of Sulfur-Containing Quinone Derivatives : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the production of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, which was further utilized to create new sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Molecular Structure and Interactions
- Investigation of Intermolecular Interactions : A study of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene revealed interesting geometries suggestive of weak intermolecular O→Br charge-transfer interactions, highlighting its potential in studying molecular interactions (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).
Polymer and Material Science
- Synthesis of Modified Polymers for Electronics : 1,4-Bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene, a derivative of the compound , was compared as a monomer for producing polymers used in electronic devices. The bis(bromomethyl) monomer yielded higher molecular weights and narrower polydispersities in polymers than its bis(chloromethyl) counterpart (Sanford, Perkins, Tang, Kubasiak, Reeves, & Paulisse, 1999).
Photovoltaic Applications
- Improving Solar Cell Efficiency : The addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) with 3,4-bis(bromomethyl) methoxybenzene demonstrated significantly higher efficiency in polymer solar cells (PSCs), suggesting its utility in enhancing photovoltaic performance (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Chemical Synthesis and Reactions
- Synthesis of Fluorobenzene Derivatives : Radical bromination of related compounds was employed to synthesize 1,2-bis(bromomethyl)-4-fluorobenzene, demonstrating the compound's relevance in producing fluorobenzene derivatives and exploring reaction conditions (Guo Zhi-an, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-methoxy-2,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOSMTBHWOZAQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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